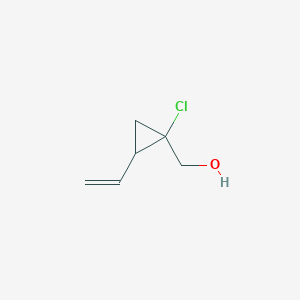
16-Chlorohexadeca-6,9-diyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-Chlorohexadeca-6,9-diyne is a chemical compound with the molecular formula C16H25Cl It is characterized by the presence of a chlorine atom and two triple bonds within a 16-carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 16-Chlorohexadeca-6,9-diyne typically involves the chlorination of hexadeca-6,9-diyne. One common method includes the use of chlorine gas in the presence of a catalyst under controlled temperature and pressure conditions. The reaction can be represented as follows:
[ \text{C}{16}\text{H}{24} + \text{Cl}2 \rightarrow \text{C}{16}\text{H}_{25}\text{Cl} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
16-Chlorohexadeca-6,9-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
16-Chlorohexadeca-6,9-diyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 16-Chlorohexadeca-6,9-diyne involves its interaction with molecular targets through its reactive triple bonds and chlorine atom. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The specific pathways involved depend on the context of its application, such as in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexadeca-6,9-diyne: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
16-Bromohexadeca-6,9-diyne: Contains a bromine atom instead of chlorine, which can affect its reactivity and applications.
16-Iodohexadeca-6,9-diyne: Contains an iodine atom, which can lead to different reactivity patterns compared to the chlorine derivative.
Uniqueness
16-Chlorohexadeca-6,9-diyne is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions and can influence its interactions with other molecules. This makes it a valuable compound for specific applications where such reactivity is desired.
Eigenschaften
CAS-Nummer |
98814-47-2 |
|---|---|
Molekularformel |
C16H25Cl |
Molekulargewicht |
252.82 g/mol |
IUPAC-Name |
16-chlorohexadeca-6,9-diyne |
InChI |
InChI=1S/C16H25Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-5,8,11-16H2,1H3 |
InChI-Schlüssel |
OOQPQRFMPOZNFB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC#CCC#CCCCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



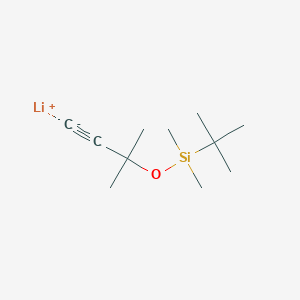

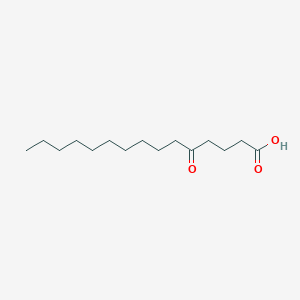
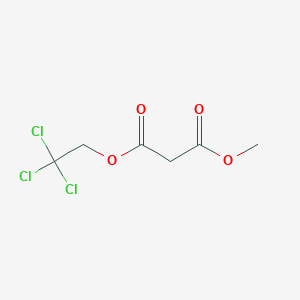

![Octanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B14342034.png)

![2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14342042.png)
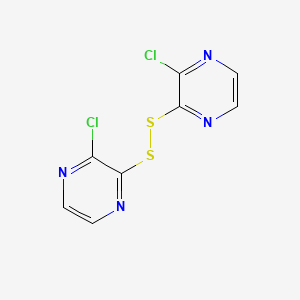
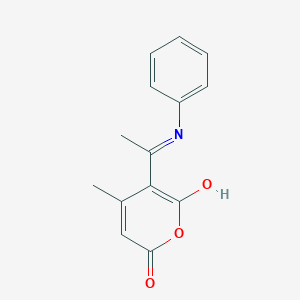
![2-[2-(4-methylpiperazin-1-yl)ethyl]-N-phenylpiperidine-1-carbothioamide](/img/structure/B14342075.png)
![[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]carbamic acid](/img/structure/B14342083.png)
